

Application Notes and Protocols for Generating FAU Protein Knockout Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene encodes a fusion protein comprised of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein S30 at the C-terminus. Emerging evidence suggests that FAU plays a significant role in apoptosis, acting as a putative tumor suppressor.^{[1][2]} Studies have demonstrated that FAU's pro-apoptotic function may be mediated through its interaction with Bcl-G, a member of the Bcl-2 family of apoptosis regulators.^[1] Downregulation of FAU has been observed in various cancers, correlating with poor prognosis. The generation of **FAU protein** knockout cell lines is, therefore, a critical tool for elucidating its precise role in cell death pathways and for identifying potential therapeutic targets in cancer and other diseases.

This document provides a comprehensive guide for creating and validating FAU knockout cell lines using the CRISPR-Cas9 system. It includes detailed experimental protocols, data presentation tables, and visual diagrams of the workflow and associated signaling pathways.

I. Quantitative Data Summary

Successful generation of FAU knockout cell lines requires rigorous validation to confirm the absence of the target protein and to quantify the resulting phenotype. Below are tables

summarizing expected quantitative data from key validation experiments.

Table 1: CRISPR-Cas9 Knockout Efficiency for the FAU Gene

Parameter	Method	Expected Efficiency (%)	Notes
Indel Formation	T7 Endonuclease I Assay	70-90%	Initial assessment of on-target cleavage in the bulk population of transfected cells.
Knockout Confirmation	Sanger Sequencing	>95% (of selected clones)	Confirms frameshift mutations in individual clonal populations.
Protein Knockout	Western Blot	>99% (of confirmed knockout clones)	Validates the complete absence of FAU protein expression.

Table 2: Phenotypic Analysis of FAU Knockout Cell Lines - Apoptosis Assays

Assay	Method	Wild-Type (WT) Cells	FAU Knockout (KO) Cells	Expected Fold Change (KO vs. WT)
Basal Apoptosis	Annexin V/PI Staining	2-5% Apoptotic Cells	2-5% Apoptotic Cells	No significant change
UV-Induced Apoptosis	Annexin V/PI Staining	30-50% Apoptotic Cells	15-25% Apoptotic Cells	~0.5-fold decrease
Caspase-3/7 Activity	Caspase-Glo 3/7 Assay	Normalized to 1.0	0.4-0.6	~0.5-fold decrease

Note: The expected values are illustrative and may vary depending on the cell line and specific experimental conditions.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in generating and validating FAU knockout cell lines.

Protocol 1: CRISPR-Cas9 Mediated Knockout of the FAU Gene

1.1. Guide RNA (gRNA) Design and Synthesis

- **Target Selection:** The human FAU gene consists of five exons.[3] To ensure complete loss of function, target the first exon to introduce a frameshift mutation early in the coding sequence.
- **gRNA Design:** Use a web-based tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to design gRNAs targeting exon 1 of the human FAU gene (NCBI Gene ID: 2197). A potential gRNA sequence targeting exon 1 is: 5'-ACCGGTCGAGGAGCTGCCGC-3'. Ensure the selected gRNA has a high on-target score and minimal predicted off-target effects.
- **gRNA Synthesis:** Synthesize the gRNA using a commercially available kit or order a synthetic single guide RNA (sgRNA).

1.2. Vector Construction (for plasmid-based delivery)

- Clone the designed gRNA sequence into a CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses the gRNA and Cas9 nuclease.
- Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.

1.3. Cell Culture and Transfection

- Culture the desired human cell line (e.g., HEK293T, HeLa) in the appropriate medium and conditions until they reach 70-80% confluence.
- Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation. For ribonucleoprotein (RNP) delivery, complex the synthetic gRNA with purified Cas9 protein and deliver using electroporation.

- Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA targeting a gene known to be non-essential for cell viability).

1.4. Clonal Selection and Expansion

- FACS (for fluorescent reporter vectors): 48-72 hours post-transfection, sort GFP-positive cells into a 96-well plate at a density of a single cell per well using fluorescence-activated cell sorting (FACS).
- Limiting Dilution (for non-reporter systems): Serially dilute the transfected cells in a 96-well plate to achieve a statistical probability of one cell per well.
- Culture the single-cell clones in conditioned medium until visible colonies form.
- Expand the individual clones into larger culture vessels for further analysis.

Protocol 2: Validation of FAU Knockout

2.1. Genomic DNA Extraction and PCR

- Extract genomic DNA from each expanded clone and from wild-type (WT) cells.
- Design PCR primers flanking the gRNA target site in exon 1 of the FAU gene.
- Perform PCR to amplify the target region from the genomic DNA of each clone and WT cells.

2.2. Sanger Sequencing

- Purify the PCR products and send them for Sanger sequencing.
- Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify insertions or deletions (indels) that cause a frameshift mutation.

2.3. Western Blot Analysis

- Prepare total protein lysates from the WT and confirmed knockout clones.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with a primary antibody specific for the **FAU protein**. **FAU protein** may appear as two bands around 14 and 17 kDa.
- Use a loading control antibody (e.g., GAPDH, β -actin) to ensure equal protein loading.
- Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence detection system. The absence of the **FAU protein** band in the knockout clones confirms a successful knockout at the protein level.

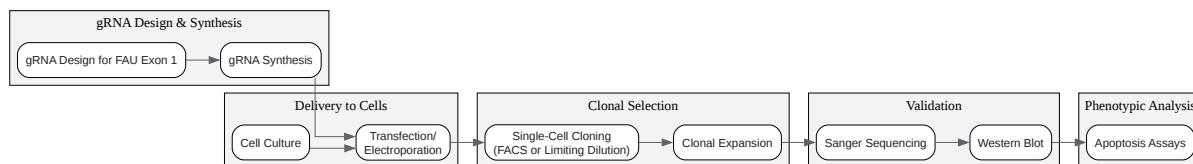
Protocol 3: Phenotypic Analysis - Apoptosis Assay

3.1. Cell Treatment

- Seed an equal number of WT and FAU KO cells in multi-well plates.
- Induce apoptosis using a known stimulus, such as UV-C irradiation (e.g., 100 J/m²). Include an untreated control for both WT and KO cells.

3.2. Annexin V and Propidium Iodide (PI) Staining

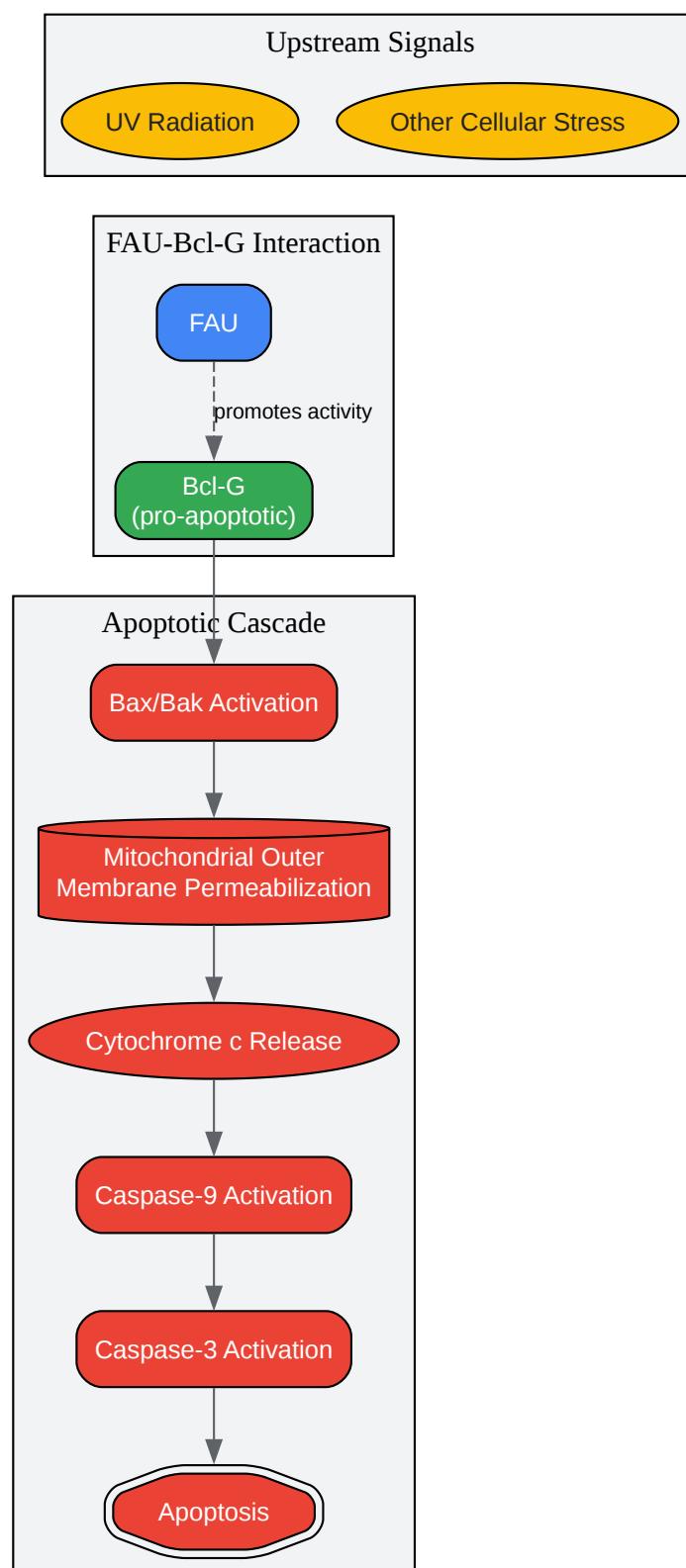
- At a predetermined time point post-treatment (e.g., 24 hours), harvest the cells.
- Wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).


3.3. Caspase-3/7 Activity Assay

- Seed WT and FAU KO cells in a white-walled 96-well plate.
- Induce apoptosis as described in section 3.1.

- At the desired time point, add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.
- Incubate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

III. Visualization of Workflows and Pathways


Experimental Workflow for Generating FAU Knockout Cell Lines

[Click to download full resolution via product page](#)

Caption: Workflow for generating and validating FAU knockout cell lines.

Proposed FAU-Mediated Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of FAU-mediated apoptosis via Bcl-G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating FAU Protein Knockout Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176721#generating-fau-protein-knockout-cell-lines\]](https://www.benchchem.com/product/b1176721#generating-fau-protein-knockout-cell-lines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com